molecular formula C12H11BrN2O B14002422 6-bromo-N-cyclopropyl-1H-indole-2-carboxamide

6-bromo-N-cyclopropyl-1H-indole-2-carboxamide

Cat. No.: B14002422
M. Wt: 279.13 g/mol
InChI Key: JSEDCHISGPLNOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 1H-indole-2-carboxylic acid, followed by the reaction with cyclopropylamine to form the desired compound . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production of 6-bromo-N-cyclopropyl-1H-indole-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-cyclopropyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-bromo-N-cyclopropyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-cyclopropyl-1H-indole-2-carboxamide is unique due to the presence of both the bromine atom and the cyclopropyl group. The bromine atom can participate in various substitution reactions, while the cyclopropyl group can influence the compound’s steric and electronic properties, potentially enhancing its biological activity .

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

6-bromo-N-cyclopropyl-1H-indole-2-carboxamide

InChI

InChI=1S/C12H11BrN2O/c13-8-2-1-7-5-11(15-10(7)6-8)12(16)14-9-3-4-9/h1-2,5-6,9,15H,3-4H2,(H,14,16)

InChI Key

JSEDCHISGPLNOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(N2)C=C(C=C3)Br

Origin of Product

United States

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